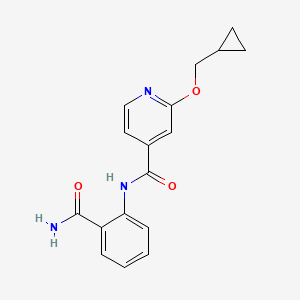![molecular formula C18H17Cl2N5O2S B2398274 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898605-69-1](/img/structure/B2398274.png)
2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a notable chemical compound that garners interest due to its unique structure and potential applications across various scientific fields. This compound belongs to a class of triazole-based derivatives known for their diverse biological activities and is of particular significance in medicinal and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the 1,2,4-triazole nucleus. This can be achieved by reacting hydrazine with a suitable ketone or aldehyde followed by cyclization. The key step involves the introduction of the 4-amino-5-(4-methoxybenzyl) substituent through nucleophilic substitution reactions. The final step involves the sulfanylation of the triazole ring and subsequent amide formation with N-(2,3-dichlorophenyl)acetic acid or its derivatives.
Industrial Production Methods
For industrial production, the process is scaled up using high-efficiency reactors and optimized reaction conditions. The use of continuous flow reactors might be implemented to enhance the yield and purity of the compound. Advanced purification techniques such as recrystallization and chromatography ensure the quality required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide or sulfone derivatives under suitable conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might include hydrogenation or the use of reducing agents like sodium borohydride to modify the aromatic rings or the triazole moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions on the aromatic ring, are common. Halogenated reagents are often used for such transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogenated reagents, bases such as sodium hydride, solvents like dimethylformamide
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique triazole ring makes it an excellent candidate for studying reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound have shown potential as antifungal, antibacterial, and anticancer agents. Its structural features allow it to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal research, this compound is investigated for its therapeutic potential, particularly in designing new drugs for treating infectious diseases and cancer.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it a versatile compound in various manufacturing processes.
Wirkmechanismus
The mechanism of action involves the compound binding to specific molecular targets such as enzymes, inhibiting their activity. The triazole ring can interact with active sites of enzymes, disrupting their normal function. Pathways involved include signal transduction pathways where the compound can modulate the activity of key proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
2-{[4-amino-5-(4-hydroxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
2-{[4-amino-5-(4-nitrobenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Uniqueness
What sets 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide apart is its unique combination of substituents that confer specific biological activities and chemical reactivities. The methoxybenzyl group, in particular, is known to enhance the compound's affinity for certain biological targets, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2S/c1-27-12-7-5-11(6-8-12)9-15-23-24-18(25(15)21)28-10-16(26)22-14-4-2-3-13(19)17(14)20/h2-8H,9-10,21H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLXWSXIOIWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
